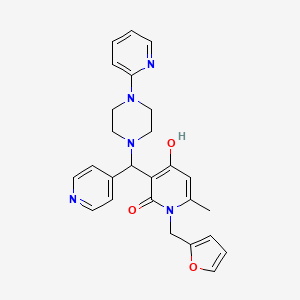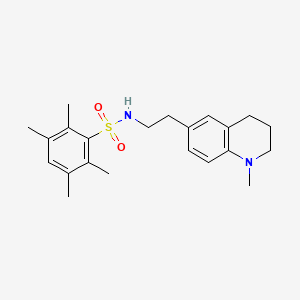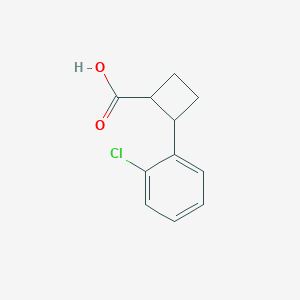
2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutane derivatives are a class of compounds that have garnered significant interest in the field of organic chemistry due to their unique structural features and potential applications in pharmaceuticals and materials science. The compound "2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid" is a cyclobutane derivative characterized by the presence of a carboxylic acid functional group and a chlorophenyl group attached to the cyclobutane ring.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods, including photochemical [2+2] cycloaddition reactions. For instance, a solid-state photochemical [2+2] cycloaddition reaction has been used to stereoselectively synthesize cyclobutane derivatives with pyridyl and carboxylic acid functionalities in quantitative yields . Similarly, a photochemical [2+2] cycloaddition reaction with ethylene has been employed to create cyclobutane rings with a cis configuration, which were then further processed to obtain various stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid . These methods highlight the versatility and efficiency of photochemical reactions in constructing the cyclobutane core.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can adopt different stereochemistries. The synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid demonstrates the possibility of obtaining various configurations of substituents on the cyclobutane ring . The stereochemistry of these compounds is crucial as it can significantly influence their chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo a range of chemical reactions. For example, the synthesis of an unnatural amino acid for boron neutron capture therapy (BNCT) involved a 2+2 cycloaddition using dichloroketene, followed by reductive dechlorination and hydrolization to yield the target compound . Additionally, the synthesis of hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid involved a [2+2]-photocycloaddition followed by regioselective ring opening and other subsequent reactions . These reactions showcase the reactivity of cyclobutane derivatives and their potential for functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure and substituents. For instance, the presence of a carboxylic acid group can impart solubility in polar solvents and the ability to form salts, while the chlorophenyl group can contribute to the compound's lipophilicity and potential interactions with aromatic systems. The solid-state synthesis of cyclobutane derivatives has been shown to be advantageous due to the photoinert behavior of the salts in solution, which underscores the importance of the solid-state environment in the synthesis of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- Cyclobutane derivatives, such as 2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, are crucial intermediates in the synthesis of various compounds. For instance, the synthesis of cis-cyclobutane γ-amino acids in enantiomerically pure form was achieved through a photochemical [2+2] cycloaddition reaction, demonstrating the versatility of cyclobutane derivatives in stereochemical manipulations (André et al., 2011).
Chemical Transformations and Reactivity
- Cyclobutane compounds also play a significant role in chemical transformations. The Rhodium-catalyzed addition/ring-opening reaction of arylboronic acids with cyclobutanones to afford butyrophenone derivatives illustrates the unique reactivity of cyclobutane structures in organic synthesis (Matsuda, Makino, & Murakami, 2004).
Polymer Science and Material Chemistry
- The ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives highlights the utility of cyclobutane structures in polymer science. This process allows for the synthesis of translationally invariant polymers and sheds light on the regio- and stereochemical aspects of ROMP, making cyclobutane derivatives valuable in designing new polymeric materials (Song et al., 2010).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-10-4-2-1-3-8(10)7-5-6-9(7)11(13)14/h1-4,7,9H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKNTOGPWOSSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2508564.png)
![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2508566.png)
![2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2508567.png)
![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)

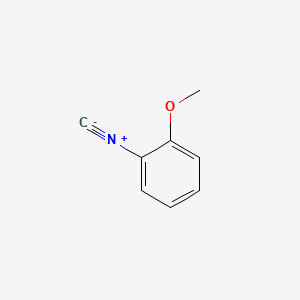
![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)
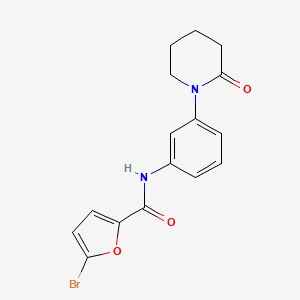

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)
